![molecular formula C10H6N2O B1400754 2-Oxo-1,2-dihydroquinoline-7-carbonitrile CAS No. 1033747-90-8](/img/structure/B1400754.png)
2-Oxo-1,2-dihydroquinoline-7-carbonitrile
Overview
Description
2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, a structure characterized by a benzene ring fused to a pyridine ring forming a benzo [g]quinoline skeleton .
Synthesis Analysis
The synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives has been reported in several studies . For example, a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . The synthesis process involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular formula of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is C10H6N2O . Its InChI Code is 1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H, (H,12,13) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives are complex and involve multiple steps . These reactions are guided by the principles of organic chemistry and often involve the use of catalysts to speed up the reaction process .Physical And Chemical Properties Analysis
2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a white to yellow solid . It has a molecular weight of 170.17 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Derivatives : A study by Dyachenko and Dyachenko (2015) demonstrated a one-pot condensation method for synthesizing various derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitrile and related compounds, indicating the versatility of 2-oxo-1,2-dihydroquinoline-7-carbonitrile in chemical synthesis (Dyachenko & Dyachenko, 2015).
Hydrolysis and NMR Analysis : Basafa et al. (2021) explored the hydrolysis of the nitrile moiety in similar compounds, highlighting the importance of understanding chemical reactions and properties for further applications (Basafa et al., 2021).
Optoelectronic and Nonlinear Properties
- Optoelectronic Applications : Irfan et al. (2020) investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which include 2-oxo-1,2-dihydroquinoline-3-carbonitrile. This research suggests potential applications in electronic and optoelectronic devices (Irfan et al., 2020).
Corrosion Inhibition
- Inhibitors for Mild Steel : Singh et al. (2016) conducted a study on quinoline derivatives, including 2-oxo-1,2-dihydroquinoline-3-carbonitrile, as corrosion inhibitors for mild steel in acidic medium. This has implications for industrial applications where corrosion resistance is vital (Singh et al., 2016).
Antifungal Properties
- Antifungal Activity : Research by Gholap et al. (2007) on novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues revealed significant antifungal properties, suggesting potential pharmaceutical applications (Gholap et al., 2007).
Computational Studies and Drug Discovery
Computational Study on Corrosion Inhibition : Erdoğan et al. (2017) used computational methods to analyze the corrosion inhibition performances of novel quinoline derivatives, including 2-oxo-1,2-dihydroquinoline-3-carbonitrile, against iron corrosion. This highlights the use of computational tools in evaluating chemical applications (Erdoğan et al., 2017).
Drug Discovery : Kurkin et al. (2016) reported on the synthesis of a 2-oxo-1, 2-dihydroquinoline compound array for screening in drug discovery, emphasizing the role of this compound in pharmaceutical research (Kurkin et al., 2016).
Safety and Hazards
Future Directions
The future directions for the study of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its derivatives could involve further exploration of their potential therapeutic applications. For instance, new 2-oxo-1,2-dihydroquinoline-3-carboxamides have shown strong potency in inhibiting acetylcholinesterase enzyme, which is relevant in the treatment of Alzheimer’s disease . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds .
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
2-Oxo-1,2-dihydroquinoline-7-carbonitrile: interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft .
Biochemical Pathways
The action of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile affects the cholinergic pathway . By inhibiting acetylcholinesterase, it disrupts the normal hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission .
Pharmacokinetics
The pharmacokinetics of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile Its molecular weight of 17017 g/mol suggests that it may have favorable absorption and distribution properties
Result of Action
The molecular and cellular effects of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile ’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting acetylcholinesterase and increasing acetylcholine levels, it can potentially improve cognitive function .
Action Environment
The action, efficacy, and stability of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile can be influenced by various environmental factors. For instance, its storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.
properties
IUPAC Name |
2-oxo-1H-quinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINULSPDHPQBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735990 | |
Record name | 2-Oxo-1,2-dihydroquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033747-90-8 | |
Record name | 2-Oxo-1,2-dihydroquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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